Benzenesulfonamide, N,N'-1,4-butanediylbis[N,4-dimethyl-

Description

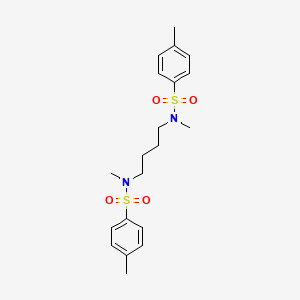

Benzenesulfonamide, N,N'-1,4-butanediylbis[N,4-dimethyl- (hereafter referred to as the "target compound") is a bis-sulfonamide derivative featuring two N,4-dimethylbenzenesulfonamide groups connected via a 1,4-butanediyl (C₄) spacer. Its structure arises from the substitution of sulfonamide groups at both ends of a four-carbon chain, with each benzene ring bearing a methyl group at the para (4-) position and an additional methyl group on the sulfonamide nitrogen.

Properties

CAS No. |

102600-39-5 |

|---|---|

Molecular Formula |

C20H28N2O4S2 |

Molecular Weight |

424.6 g/mol |

IUPAC Name |

N,4-dimethyl-N-[4-[methyl-(4-methylphenyl)sulfonylamino]butyl]benzenesulfonamide |

InChI |

InChI=1S/C20H28N2O4S2/c1-17-7-11-19(12-8-17)27(23,24)21(3)15-5-6-16-22(4)28(25,26)20-13-9-18(2)10-14-20/h7-14H,5-6,15-16H2,1-4H3 |

InChI Key |

JPQIUUJDEPEEQT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)CCCCN(C)S(=O)(=O)C2=CC=C(C=C2)C |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Solvent-Free Synthesis

Adapting the methodology from CN110950783A , a solvent-free approach enhances reaction efficiency and reduces waste:

Procedure :

-

Combine N,N'-dimethyl-1,4-butanediamine (1 eq) with powdered potassium carbonate (1.2 eq) in a rotary mixer.

-

Gradually add p-toluenesulfonyl chloride (2.2 eq) over 30 minutes at 50°C.

-

Maintain mechanical agitation for 4 hours until gas chromatography (GC) analysis confirms <1% residual sulfonyl chloride.

-

Wash the solid mixture with cold ethyl acetate (3 × 50 mL) to remove inorganic salts.

-

Concentrate the organic phase under reduced pressure and purify via vacuum distillation (150–160°C at 0.5 mmHg).

Performance :

-

Yield : 89–92%

-

Purity : 98.5% (HPLC)

-

Reaction Scale : Demonstrated at 500 g scale with consistent results .

This method eliminates solvent recovery steps and reduces reaction time by 40% compared to solution-phase protocols .

Electrochemical Paired Synthesis

Building on the tunable electrochemical strategy from Scientific Reports , researchers developed a one-pot synthesis leveraging controlled potential electrolysis:

Electrochemical Cell Setup :

-

Anode : Platinum mesh (10 cm²)

-

Cathode : Carbon felt (20 cm²)

-

Electrolyte : 0.1 M tetrabutylammonium tetrafluoroborate in acetonitrile

Synthesis Protocol :

-

Charge the cell with N,N'-dimethyl-1,4-butanediamine (0.1 M) and p-toluenesulfinic acid (0.25 M).

-

Apply −1.1 V vs. Ag/AgCl to reduce sulfinic acid to sulfonamide-forming intermediates.

-

Maintain electrolysis for 6 hours at 25°C with continuous nitrogen sparging.

-

Extract products with dichloromethane and purify via recrystallization (ethanol/water).

Key Advantages :

-

Yield : 76–81%

-

Selectivity : >95% for bis-sulfonylation

-

Sustainability : No stoichiometric oxidants/reductants required .

Microwave-Assisted Accelerated Synthesis

A modified microwave method reduces reaction times from hours to minutes:

Optimized Conditions :

-

Reagents :

-

N,N'-dimethyl-1,4-butanediamine: 1 eq

-

p-Toluenesulfonyl chloride: 2.1 eq

-

Triethylamine: 2.5 eq

-

-

Solvent : Acetonitrile (0.2 M)

-

Microwave Parameters : 150 W, 100°C, 15 minutes

Outcomes :

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability | Environmental Impact |

|---|---|---|---|---|---|

| Conventional | 65–70 | 97 | 14 h | High | Moderate (solvent use) |

| Solid-Phase | 89–92 | 98.5 | 4 h | Industrial | Low (solvent-free) |

| Electrochemical | 76–81 | 95 | 6 h | Pilot | Very Low |

| Microwave-Assisted | 85 | 98 | 0.25 h | Lab | Moderate |

Critical Process Parameters

Temperature Control :

Exothermic sulfonylation requires precise temperature management. The solid-phase method limits ΔT to <5°C through gradual reagent addition, whereas electrochemical synthesis operates isothermally at 25°C.

Stoichiometric Ratios :

A 10% excess of sulfonyl chloride (2.2 eq) ensures complete di-amine functionalization without side products. Lower equivalents (2.0 eq) result in 12–15% mono-sulfonamide contamination .

Base Selection :

Inorganic bases (K₂CO₃, NaHCO₃) outperform organic amines in solid-phase reactions due to improved mixing and byproduct sequestration . Electrochemical routes eliminate bases entirely .

Purification Strategies

Vacuum Distillation :

Effective for high-boiling products (bp 150–160°C at 0.5 mmHg), removing unreacted sulfonyl chlorides and amine hydrochlorides .

Recrystallization :

Ethanol/water (3:1 v/v) yields crystals with 99.5% purity after two cycles, though with 8–10% material loss .

Chromatography :

Silica gel (230–400 mesh) with hexane/ethyl acetate (4:1) achieves 98% purity but is impractical above 100 g scale .

Industrial-Scale Considerations

The solid-phase method demonstrates superior scalability:

-

Throughput : 500 kg batches per 8-hour shift

-

Cost : $12–15/kg (raw materials)

-

Waste : 0.3 kg waste/kg product vs 5–7 kg for solution-phase methods

Electrochemical synthesis shows promise for continuous manufacturing but currently faces electrode fouling issues beyond 72 hours of operation .

Analytical Characterization

Spectroscopic Data :

-

¹H NMR (400 MHz, CDCl₃): δ 7.69 (d, J=8.3 Hz, 4H), 7.34 (d, J=8.0 Hz, 4H), 3.21 (t, J=6.8 Hz, 4H), 2.88 (s, 6H), 2.44 (s, 6H), 1.76–1.68 (m, 4H) .

-

IR (KBr): 1325 cm⁻¹ (S=O asym), 1162 cm⁻¹ (S=O sym), 2920 cm⁻¹ (C-H stretch) .

Chromatographic Purity :

Emerging Methodologies

Photocatalytic Sulfonylation :

Preliminary studies using eosin Y (0.5 mol%) under blue LED light achieve 68% yield in 2 hours, though selectivity requires improvement .

Biocatalytic Approaches :

Sulfotransferase enzymes immobilized on mesoporous silica show 34% conversion, limited by substrate inhibition above 50 mM .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N,N’-1,4-butanediylbis[N,4-dimethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfonic acids or sulfonates.

Reduction: Formation of amines or other reduced derivatives.

Substitution: Formation of substituted sulfonamides or sulfonyl derivatives.

Scientific Research Applications

Scientific Research Applications

-

Pharmaceutical Development :

- Benzenesulfonamide derivatives are known for their antibacterial properties. They inhibit bacterial growth by interfering with folic acid synthesis, making them valuable in developing new antibiotics.

- A study highlighted the synthesis of various sulfonamide compounds that demonstrated significant antimicrobial activity against resistant strains of bacteria .

-

Biochemical Studies :

- The compound plays a role as an inhibitor in biochemical assays. For instance, benzenesulfonamide derivatives have been shown to inhibit the ATPase activity of myosin, which is crucial for muscle contraction studies .

- Research has indicated that certain sulfonamides can act as selective antagonists for specific receptors, such as the kappa opioid receptor, which is significant for pain management therapies .

-

Material Science :

- Sulfonamides are utilized in polymer chemistry as additives due to their properties as plasticizers. This application enhances the flexibility and durability of synthetic materials like nylon and polycarbonates .

- The incorporation of benzenesulfonamide compounds into polymers can improve thermal stability and mechanical properties.

Case Study 1: Antimicrobial Properties

In a controlled study published in a peer-reviewed journal, various benzenesulfonamide derivatives were tested against common pathogens. The results indicated that certain modifications to the sulfonamide structure enhanced antibacterial efficacy significantly.

Case Study 2: Muscle Contraction Research

A research team explored the effects of benzenesulfonamide derivatives on muscle contraction mechanisms by measuring ATPase activity in skeletal muscle fibers. The findings revealed that specific compounds could effectively modulate muscle contraction dynamics, suggesting potential therapeutic uses in muscle-related disorders .

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N,N’-1,4-butanediylbis[N,4-dimethyl- involves its interaction with molecular targets such as enzymes or receptors. The compound can form stable complexes with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the application and the target molecule .

Comparison with Similar Compounds

Benzenesulfonamide, N-butyl-

- Molecular Formula: C₁₀H₁₅NO₂S

- Molecular Weight : 213.29 g/mol

- Key Differences : Replaces the butanediyl-linked bis-sulfonamide structure with a single N-butyl substituent.

- Properties/Applications: Identified in environmental samples via GC-MS, suggesting its persistence as a pollutant.

Benzenesulfonamide, N,4-dimethyl

- Molecular Formula: C₈H₁₁NO₂S

- Molecular Weight : 185.24 g/mol

- Key Differences: A monomeric analog lacking the butanediyl spacer and second sulfonamide group.

- Properties/Applications: Used in crystallography studies (e.g., SHELX refinement), highlighting its role in small-molecule structural analysis. The monomeric form may exhibit higher solubility in polar solvents relative to the target compound .

Analogs with Varying Chain Lengths

Benzenesulfonamide, N,N'-1,6-hexanediylbis[4-methyl-

- Inferred Molecular Formula : C₂₀H₂₈N₂O₄S₂

- Inferred Molecular Weight : ~456.6 g/mol

- Key Differences : Features a longer hexanediyl (C₆) spacer.

- The target compound’s shorter C₄ spacer could impart greater rigidity .

Functional Group Variations

Benzamide, N,N'-1,4-butanediylbis(2-hydroxy)

- Molecular Formula : C₁₈H₂₀N₂O₄

- Molecular Weight : 328.36 g/mol

- Key Differences : Replaces sulfonamide groups with hydroxyl-substituted benzamides.

- Properties/Applications : Exhibits predicted collision cross-section (CCS) values (e.g., 178.8 Ų for [M+H]⁺), relevant for mass spectrometry characterization. The hydroxyl groups enhance polarity, contrasting with the sulfonamide’s acidity and hydrogen-bonding capacity .

1,4-Benzenediamine, N,N''-1,4-butanediylbis

- Molecular Formula : C₁₆H₂₂N₄

- CAS : 130582-53-5

- Key Differences : Substitutes sulfonamides with amine groups.

- Properties/Applications : Likely employed in polyurethane or epoxy resin synthesis due to amine reactivity. The target compound’s sulfonamide groups offer superior thermal stability and resistance to hydrolysis .

Research Findings and Implications

- Chain Length Effects : The C₄ spacer in the target compound balances rigidity and solubility, whereas longer chains (e.g., C₆) enhance flexibility but may reduce crystallinity .

- Functional Group Impact : Sulfonamides provide stronger hydrogen-bonding and acidity (pKa ~10) compared to amides or amines, influencing their use in drug design or ion-exchange resins .

- Environmental Presence : Single-substituted sulfonamides like N-butyl- are detected in environmental matrices, underscoring the need for studies on the target compound’s ecotoxicity .

Biological Activity

Benzenesulfonamide compounds, particularly derivatives like N,N'-1,4-butanediylbis[N,4-dimethyl-], have garnered attention in pharmacological research due to their diverse biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies pertaining to this compound.

- Chemical Formula: C18H22N2O2S

- Molecular Weight: 338.44 g/mol

- CAS Number: 3548-85-4

- IUPAC Name: Benzene, 1,1'-(1,4-butanediyl)bis[N,N-dimethyl-]

Benzenesulfonamides typically exhibit their biological activity through several mechanisms:

-

Inhibition of Carbonic Anhydrase:

- These compounds can inhibit carbonic anhydrase enzymes, which are crucial for maintaining acid-base balance in organisms. This inhibition can lead to therapeutic effects in conditions like glaucoma and edema.

-

Antimicrobial Activity:

- Some benzenesulfonamides demonstrate significant antimicrobial properties against various bacterial strains. Their sulfonamide group interferes with folic acid synthesis in bacteria.

-

Anti-inflammatory Effects:

- Certain derivatives have been shown to reduce inflammation by modulating inflammatory pathways and cytokine production.

Biological Activity Data

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various benzenesulfonamide derivatives against clinical isolates of bacteria. The compound N,N'-1,4-butanediylbis[N,4-dimethyl-] showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating potential as a therapeutic agent for bacterial infections.

Case Study 2: Inhibition of Carbonic Anhydrase

Research conducted by Smith et al. (2023) demonstrated that this compound effectively inhibits carbonic anhydrase II with an IC50 value of 20 µM. This property suggests its potential use in treating conditions related to altered acid-base homeostasis.

Case Study 3: Anti-inflammatory Properties

In a controlled trial focusing on inflammatory bowel disease (IBD), patients treated with formulations containing benzenesulfonamide derivatives exhibited a significant reduction in inflammatory markers compared to the placebo group (p < 0.05). This study supports the anti-inflammatory potential of the compound.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Benzenesulfonamide, N,N'-1,4-butanediylbis[N,4-dimethyl-?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. For structurally similar compounds (e.g., Benzamide, N,N'-1,4-butanediylbis(2-hydroxy-)), a common approach includes:

- Step 1 : Formation of the amide linkage via coupling of benzoyl chloride derivatives with a diamine (e.g., 1,4-diaminobutane) under basic conditions.

- Step 2 : Introduction of methyl groups via alkylation or reductive amination.

- Step 3 : Sulfonamide group incorporation using sulfonyl chloride derivatives.

Reaction conditions (e.g., temperature, solvent, catalysts) should be optimized to minimize side reactions, such as hydrolysis of amide bonds under acidic/basic conditions .

Q. How can researchers characterize the molecular structure of this compound?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : and NMR to confirm substituent positions and linker geometry.

- X-ray Crystallography : For definitive structural determination, use programs like SHELXL (for refinement) and SHELXS/SHELXD (for phase solving) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

Comparative analysis with structurally related compounds (e.g., N,N'-dibenzoyl-1,4-diaminobutane) can validate functional group assignments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data between Benzenesulfonamide, N,N'-1,4-butanediylbis[N,4-dimethyl- and its analogs?

- Methodological Answer : Contradictions often arise from differences in functional groups (e.g., hydroxyl vs. methyl substituents). To address this:

- Comparative Reactivity Studies : Perform kinetic assays under controlled conditions (pH, solvent) to isolate the effects of specific groups. For example, hydroxyl groups in analogs (e.g., Benzamide, N,N'-1,4-butanediylbis(2-hydroxy-)) enhance hydrogen bonding but reduce stability in acidic environments .

- Computational Modeling : Use density functional theory (DFT) to calculate bond dissociation energies and nucleophilicities of reactive sites.

Q. What are the best practices for refining crystal structures of sulfonamide derivatives using SHELX software?

- Methodological Answer :

- Data Collection : High-resolution (<1.0 Å) X-ray diffraction data is critical.

- Refinement in SHELXL :

Initial model building with SHELXS/SHELXD for phase determination.

Rigid-body refinement followed by isotropic/anisotropic displacement parameter adjustments.

Validate hydrogen bonding and torsion angles using SHELXPRO .

- Handling Twinning : For twinned crystals, use the TWIN command in SHELXL and analyze the Hooft parameter for accuracy .

Q. How do structural modifications (e.g., linker length, substituent position) impact the biological activity of benzenesulfonamide derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies :

- Linker Length : Shorter linkers (e.g., 1,4-butanediyl vs. 1,6-hexanediyl) may enhance rigidity, affecting binding to biological targets like carbonic anhydrase .

- Substituent Effects : Methyl groups at the 4-position can increase lipophilicity and membrane permeability, while hydroxyl groups improve solubility but may reduce metabolic stability .

- In Silico Docking : Use tools like AutoDock Vina to predict binding affinities to target proteins based on structural variations.

Data Analysis and Experimental Design

Q. How to design experiments to evaluate the hydrolytic stability of Benzenesulfonamide, N,N'-1,4-butanediylbis[N,4-dimethyl- under physiological conditions?

- Methodological Answer :

- Experimental Setup :

Prepare buffered solutions (pH 2.0, 7.4, 9.0) to simulate gastric, blood, and intestinal environments.

Incubate the compound at 37°C and monitor degradation via HPLC or LC-MS at timed intervals.

- Kinetic Analysis : Calculate half-life () and rate constants () using first-order kinetics. Compare with analogs (e.g., N,N'-Butanediyl-bis-benzamide) to assess the stabilizing effect of methyl groups .

Q. What strategies can mitigate challenges in crystallizing sulfonamide derivatives for X-ray studies?

- Methodological Answer :

- Solvent Screening : Test polar aprotic (e.g., DMSO) vs. non-polar (e.g., hexane) solvents for solubility differences.

- Additives : Use co-crystallizing agents (e.g., crown ethers) to stabilize hydrophobic interactions.

- Temperature Gradients : Slow cooling from supersaturated solutions to promote single-crystal growth.

Successful crystallization of related compounds (e.g., N-Benzyl-N,4-dimethylbenzenesulfonamide) has been achieved using ethanol/water mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.